molecular formula C10H8BrClN2O2 B1405004 ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1419101-12-4

ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1405004
CAS No.: 1419101-12-4
M. Wt: 303.54 g/mol
InChI Key: XFLVYLVKFXWMFO-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the bromination and chlorination of a pyrrolo[3,2-b]pyridine precursor. One common method involves the use of N-bromosuccinimide (NBS) for bromination and a suitable chlorinating agent for chlorination. The esterification step is usually carried out using ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell signaling, leading to effects on cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Lacks the bromine atom, which may influence its chemical properties and applications.

Uniqueness

Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual halogenation also enhances its utility in medicinal chemistry for the development of novel therapeutic agents .

Properties

IUPAC Name

ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)9-6(11)8-7(14-9)5(12)3-4-13-8/h3-4,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLVYLVKFXWMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CC(=C2N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143473
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-12-4
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 6
ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

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